Cas no 10572-34-6 (Phenol,2-cyclohexyl-4-iodo-3,5-dimethyl-)

Phenol,2-cyclohexyl-4-iodo-3,5-dimethyl- structure
10572-34-6 structure
Product Name:Phenol,2-cyclohexyl-4-iodo-3,5-dimethyl-
CAS No:10572-34-6
Molecular Formula:C14H19OI
Molecular Weight:330.20406
CID:162715
PubChem ID:71673

Phenol,2-cyclohexyl-4-iodo-3,5-dimethyl- Properties

Names and Identifiers

    • Phenol,2-cyclohexyl-4-iodo-3,5-dimethyl-
    • 2-cyclohexyl-4-iodo-3,5-dimethylphenol
    • cicliomenol
    • 2-Cyclohexyl-4-iodo-3,5-xylenol
    • Cicliomenolum
    • UNII-GYU56H6EBV
    • SCHEMBL2107424
    • GYU56H6EBV
    • CICLIOMENOL [INN]
    • CICLIOMENOL [MART.]
    • DTXSID50864290
    • 4-iodo-3,5-dimethyl-2-cyclohexylphenol
    • EINECS 234-157-3
    • Q27279360
    • 10572-34-6
    • Cicliomenol [INN:DCF]
    • CHEMBL2106002
    • Cicliomenolum [INN-Latin]
    • NS00053262
    • InChIKey: YDHKCEOBMPNVDR-UHFFFAOYSA-N
    • Inchi: InChI=1S/C14H19IO/c1-9-8-12(16)13(10(2)14(9)15)11-6-4-3-5-7-11/h8,11,16H,3-7H2,1-2H3
    • SMILES: C1(C2C(C)=C(I)C(C)=CC=2O)CCCCC1

Computed Properties

  • Exact Mass: 330.04800
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 330.04806g/mol
  • Heavy Atom Count: 16
  • Complexity: 225
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • LogP: 4.66130
  • PSA: 20.23000

Phenol,2-cyclohexyl-4-iodo-3,5-dimethyl- Related Literature

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